molecular formula C10H10N4O2S B2586414 5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine CAS No. 1094231-73-8

5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine

Cat. No.: B2586414
CAS No.: 1094231-73-8
M. Wt: 250.28
InChI Key: UUINYHCZXYMAEI-UHFFFAOYSA-N
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Description

5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine typically involves the reaction of 4-methanesulfonylphenylamine with cyanogen chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the triazine ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring is substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The triazine ring can also interact with nucleic acids, potentially affecting gene expression and protein synthesis. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-1,2,4-triazin-3-amine
  • 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine
  • 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine

Uniqueness

5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in polar solvents and increases its reactivity towards nucleophiles. Additionally, the methanesulfonyl group can form strong interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-(4-methylsulfonylphenyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-17(15,16)8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUINYHCZXYMAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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